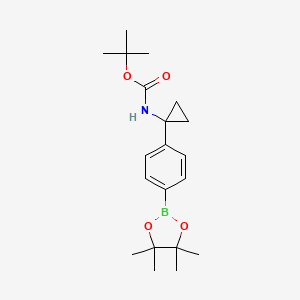

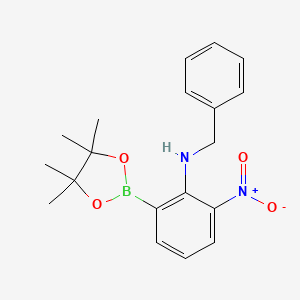

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Environmental Impact and Remediation

- Synthetic phenolic antioxidants (SPAs), which share structural similarities with the specified compound, are widely used in industrial and commercial products to prevent oxidation. Studies have highlighted their environmental occurrence, human exposure, and toxicity, suggesting the need for novel SPAs with lower toxicity and environmental persistence (Runzeng Liu & S. Mabury, 2020).

Decomposition and Bioremediation

- Research on the decomposition of methyl tert-butyl ether (MTBE), which shares a structural component (tert-butyl) with the specified compound, by adding hydrogen in a cold plasma reactor demonstrates alternative methods for decomposing and converting MTBE into less harmful substances. This indicates potential applications in pollution control and environmental remediation (L. Hsieh et al., 2011).

Biodegradation Pathways

- Studies on MTBE biodegradation have identified key intermediates and enzymes involved in its biotransformation, highlighting the pathways through which similar compounds might be broken down in the environment. This knowledge aids in developing strategies for the bioremediation of contaminants (S. Fiorenza & H. Rifai, 2003).

Applications in Polymer Membranes

- Polymer membranes have been applied for the purification of fuel oxygenate additives, demonstrating the importance of selecting materials with optimal transport properties for the separation of organic mixtures. This research can guide the development of new materials for chemical separation processes (A. Pulyalina et al., 2020).

Bioactive Compounds

- Natural sources of similar compounds, including 2,4-Di-Tert-Butylphenol, have been identified across a wide range of organisms, demonstrating diverse bioactivities. This suggests potential applications in developing new chemical preparations with antioxidant, anticancer, and antimicrobial properties (Fuqiang Zhao et al., 2020).

Safety and Hazards

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like MFCD21602848. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability. Specific details about how these factors influence mfcd21602848’s action are currently unknown .

properties

IUPAC Name |

tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BNO4/c1-17(2,3)24-16(23)22-20(12-13-20)14-8-10-15(11-9-14)21-25-18(4,5)19(6,7)26-21/h8-11H,12-13H2,1-7H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACZWTPIBAWVLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)